Utility as an Intermediate in Kinase Inhibitor Synthesis (vs. Methyl 4-(dimethylamino)benzoate)
Methyl 3-amino-4-(dimethylamino)benzoate is explicitly identified as a precursor for kinase inhibitor synthesis, a key class of anticancer agents [1]. In contrast, its analog Methyl 4-(dimethylamino)benzoate is primarily known as a photoinitiator and lacks documented use as a direct precursor for this specific pharmacophore class . While the specific kinase inhibitor target and associated quantitative biological data are not provided in the source, the structural prerequisite—the 3-amino group—for constructing the target molecule is clearly established. This functionalization is impossible with the 4-substituted analog.
| Evidence Dimension | Role in Synthesis of Advanced Pharmaceutical Scaffolds |
|---|---|
| Target Compound Data | Documented as a precursor for kinase inhibitors [1]. |
| Comparator Or Baseline | Methyl 4-(dimethylamino)benzoate; Lacks documented use as a precursor for kinase inhibitors. |
| Quantified Difference | N/A - Qualitative functional difference. |
| Conditions | Structural analysis of necessary functional groups for target molecule synthesis. |
Why This Matters
This directs procurement for medicinal chemistry programs aiming to synthesize kinase inhibitors, as the specific 3-amino functionality is a necessary synthetic handle.
- [1] Kuujia. Cas no 54941-06-9 (methyl 3-amino-4-(dimethylamino)benzoate). View Source
